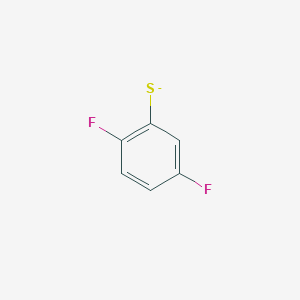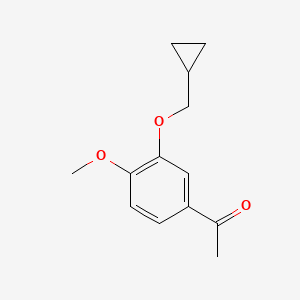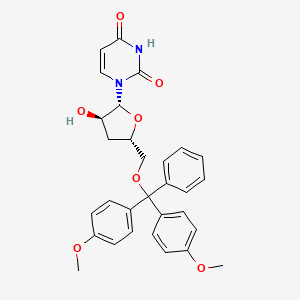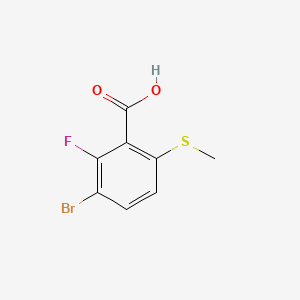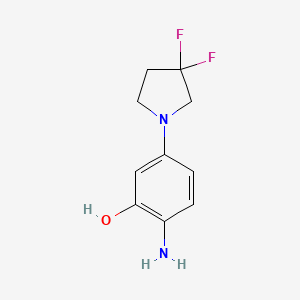
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol is a chemical compound with the molecular formula C10H12F2N2O It is characterized by the presence of an amino group, a difluoropyrrolidinyl group, and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol typically involves the reaction of 2-amino-5-bromophenol with 3,3-difluoropyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and more efficient catalysts to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol involves its interaction with specific molecular targets. The amino and phenol groups can form hydrogen bonds with biological molecules, while the difluoropyrrolidinyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(3,3-difluoropyrrolidin-1-yl)ethan-1-one: Similar structure but with an ethanone group instead of a phenol group.
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)benzamide: Similar structure but with a benzamide group instead of a phenol group.
Uniqueness
2-Amino-5-(3,3-difluoropyrrolidin-1-yl)phenol is unique due to the presence of both an amino group and a phenol group, which allows for diverse chemical reactivity and potential biological activity. The difluoropyrrolidinyl group further enhances its chemical properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12F2N2O |
|---|---|
Poids moléculaire |
214.21 g/mol |
Nom IUPAC |
2-amino-5-(3,3-difluoropyrrolidin-1-yl)phenol |
InChI |
InChI=1S/C10H12F2N2O/c11-10(12)3-4-14(6-10)7-1-2-8(13)9(15)5-7/h1-2,5,15H,3-4,6,13H2 |
Clé InChI |
XYJGVSJJIMZIOP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1(F)F)C2=CC(=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



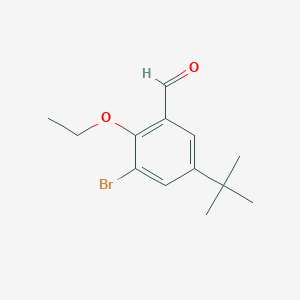
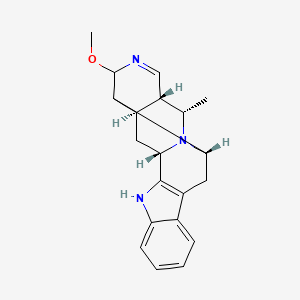
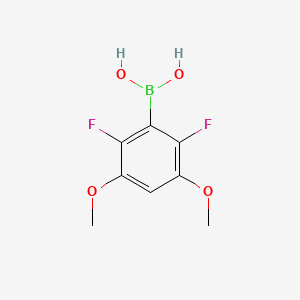
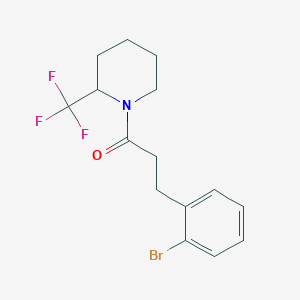
![Benzo[h]pentaphene](/img/structure/B14763217.png)



![(1S,3aR,6aS)-2-(2-(2,4-dichlorophenoxy)acetyl)-N-((S)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)octahydrocyclopenta[c]pyrrole-1-carboxamide](/img/structure/B14763244.png)
